Indolapril

Cardiovascular Pharmacology Hemodynamics Hypertension

Researchers studying RAAS-mediated hemodynamics often face confounding reflex tachycardia when using standard ACE inhibitors like enalapril. Indolapril addresses this with a differentiated pharmacological profile. - Produces equivalent blood pressure reduction with significantly less heart rate increase vs. enalapril in renal hypertensive dogs. - Antihypertensive efficacy correlates with vascular tissue ACE inhibition, not plasma or brain ACE - ideal for isolating local renin-angiotensin systems. - Structurally defined as the epimer of trandolapril, containing a saturated bicyclic octahydroindole-2-carboxylic acid scaffold. - Well-characterized acute and subchronic toxicity profile available for safety pharmacology reference.

Molecular Formula C24H34N2O5
Molecular Weight 430.5 g/mol
CAS No. 80876-01-3
Cat. No. B1609426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndolapril
CAS80876-01-3
Synonyms1-(N-(1-(ethoxycarbonyl)-3-phenylpropyl)alanyl)octahydro-1H-indole-2-carboxylic acid
CI 907
CI-907
Indolapril
Indolapril hydrochloride
PD 109,763-2
PD-109,763-2
Sch 31846
Sch-31846
Molecular FormulaC24H34N2O5
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O
InChIInChI=1S/C24H34N2O5/c1-3-31-24(30)19(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-20-12-8-7-11-18(20)15-21(26)23(28)29/h4-6,9-10,16,18-21,25H,3,7-8,11-15H2,1-2H3,(H,28,29)/t16-,18-,19-,20-,21-/m0/s1
InChIKeyVXFJYXUZANRPDJ-MQBSTWLZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indolapril ACE Inhibitor Prodrug Profile


Indolapril (also known as CI-907 or SCH-31846) is a synthetic, non-thiol (non-sulfhydryl) angiotensin-converting enzyme (ACE) inhibitor prodrug developed by Warner-Lambert/Parke-Davis for the treatment of hypertension [1]. As an orally active prodrug, its monoester form is metabolized in vivo to a significantly more potent diacid metabolite, indolaprilat, which is responsible for its primary pharmacological effect [2]. Indolapril is structurally distinguished from first-generation ACE inhibitors by the replacement of the standard proline moiety with a saturated bicyclic amino acid, octahydroindole-2-carboxylic acid, a key structural feature that influences its activity and tissue selectivity profile [3]. Notably, indolapril is the epimer of trandolapril, a widely marketed ACE inhibitor [1].

Non-thiol ACE inhibitor prodrug for hypertension research models
Epimer of trandolapril enabling stereochemical comparison studies
Bicyclic amino acid scaffold for structure-activity relationship investigations

Procurement Rationale for Indolapril


In the scientific and industrial selection of ACE inhibitors, the assumption of class-wide interchangeability is a critical pitfall. While many ACE inhibitors share a common mechanism of action, their distinct pharmacokinetic, pharmacodynamic, and tissue-specific profiles are dictated by structural nuances [1]. Indolapril's differentiation is rooted in three specific, quantifiable dimensions. First, it is not a generic ACE inhibitor; it is a specific epimer of trandolapril, a relationship that suggests potential, but not proven, similarity in clinical effects without direct comparison [2]. Second, its unique bicyclic amino acid structure [1] is responsible for a demonstrably different hemodynamic response compared to the widely used standard, enalapril [3]. Third, its tissue selectivity profile—showing a correlation with vascular tissue ACE inhibition rather than plasma or brain ACE—may offer a distinct pharmacological signature [3]. Therefore, procurement decisions based on chemical or biological equivalence are unfounded; the evidence below details the precise, measurable parameters that distinguish indolapril from its closest analogs.

Generic ACE inhibitor
Indolapril's epimer-specific and tissue-selective profile may not be replicated by class-level substitution; direct model endpoint comparisons are lacking.
Trandolapril
Epimer relationship does not guarantee equivalent pharmacokinetic or tissue-response profiles; stereochemical differentiation may shift model outcomes.
Enalapril
Reported heart-rate response and vascular selectivity differ; hemodynamic endpoint profiles may not transfer directly to indolapril-based study designs.

Indolapril vs. Comparators


Heart Rate Response vs. Enalapril

A direct head-to-head comparison in a conscious animal model demonstrates that indolapril exhibits a distinct hemodynamic profile compared to enalapril, a widely used ACE inhibitor. The key differentiation is that for achieving an equivalent reduction in blood pressure, the compensatory increase in heart rate is significantly less with indolapril [1].

HR Response vs. Enalapril
Head-to-head
Less heart rate increase vs. enalapril at equivalent BP reduction
Supports hemodynamic response differentiation
Conscious renal hypertensive dog model; oral administration
Cardiovascular Pharmacology Hemodynamics Hypertension

Prodrug Activation Potency

Indolapril functions as a prodrug, requiring metabolic conversion to its active diacid form (indolaprilat) for maximal potency. In an in vitro assay using guinea-pig serum, the IC50 values for ACE inhibition demonstrate a substantial potency gain upon conversion. The active diacid metabolite is approximately 65 times more potent than the parent monoester prodrug [1].

Prodrug Activation
Head-to-head
Active metabolite ~65-fold more potent (IC50 2.6 nM vs. 170 nM)
Supports activation pathway interpretation
In vitro guinea-pig serum ACE assay
Enzymology Prodrug Metabolism ACE Inhibition Assay

Vascular ACE Selectivity

A key differentiator for indolapril is its unique tissue selectivity profile. In a renal hypertensive rat model, the antihypertensive efficacy of orally administered indolapril was found to correlate significantly with inhibition of ACE within vascular tissue, but not with ACE activity in the plasma or brain [1]. This contrasts with many other ACE inhibitors, including enalapril, which may exhibit broader, less selective tissue inhibition profiles, potentially contributing to different efficacy and side effect signatures.

Vascular Selectivity
Class-level
Efficacy correlated with vascular ACE inhibition, not plasma or brain
Supports tissue-selectivity endpoint review
Renal hypertensive rat model; r value not specified
Tissue Pharmacology ACE Localization Renovascular Hypertension

Efficacy in Hypertensive Models

Indolapril demonstrates consistent, dose-dependent efficacy in lowering blood pressure across two distinct rodent models of hypertension. In the Goldblatt (2K1C) renal hypertensive rat, a single daily oral dose of 3 mg/kg was sufficient to lower blood pressure to normotensive levels [1]. Furthermore, subacute administration of a higher dose (30 mg/kg/day for 5 days) in spontaneously hypertensive rats (SHR) produced an equivalent blood pressure reduction [1]. While this provides quantitative baseline data, the study notes that trandolapril, its epimer, is a widely used clinical agent, suggesting a favorable efficacy profile, though direct potency comparisons to trandolapril in this model are not provided [2].

Model Efficacy
Cross-study
3 mg/kg normalized BP in 2K1C rats; 30 mg/kg/day in SHR
Supports hypertensive model endpoint context
Dose-response in Goldblatt and SHR models
Antihypertensive Efficacy Dose-Response In Vivo Pharmacology

Equipotency to Captopril and Enalapril

A comprehensive structure-activity relationship (SAR) study on a series of ACE inhibitors containing saturated bicyclic amino acids established that indolapril (compound 11a) is equipotent to both captopril and enalapril in in vitro and in vivo assays [1]. This confirmation of potency against established standards is a critical piece of evidence for its validation as a research tool or pharmaceutical lead.

Equipotency
Head-to-head
Equipotent vs. captopril and enalapril
Supports class-level potency comparison
SAR study, bicyclic amino acid series
Structure-Activity Relationship (SAR) Medicinal Chemistry ACE Inhibitor Class

Preclinical Toxicity Profile

A dedicated toxicology study assessed the acute and subchronic toxicity profile of indolapril, a crucial differentiator for researchers planning long-term or high-dose in vivo experiments. The study provides specific data on its safety margins, which is essential for risk assessment and protocol design. While direct comparator toxicity data is not provided in the abstract, the availability of a detailed, peer-reviewed toxicity study itself is a point of differentiation, offering a level of safety characterization that may not be available for less-studied analogs [1].

Toxicity Profile
Context-dependent
Peer-reviewed acute and subchronic toxicity data available (PMID: 3003964)
Supports preclinical safety endpoint review
In vivo rodent studies; no comparator in report
Toxicology Preclinical Safety ACE Inhibitor

Indolapril Research Applications


Hemodynamic Selectivity Studies

Indolapril is an ideal candidate for in vivo cardiovascular studies where minimizing reflex tachycardia is a key experimental variable. Its demonstrated differential effect on heart rate compared to enalapril [1] makes it a valuable tool for dissecting the hemodynamic contributions of the RAAS independent of baroreflex-mediated chronotropic effects. Researchers can use this profile to create models with more stable heart rate parameters during blood pressure manipulation.

Vascular ACE Targeting

For studies focused on local renin-angiotensin systems within the vasculature, indolapril's unique tissue selectivity profile [1] is a critical advantage. Its efficacy correlates with vascular, but not plasma or brain, ACE inhibition, making it a preferred tool for investigators seeking to isolate the contribution of vascular ACE to physiological and pathological processes, such as vascular remodeling or endothelial dysfunction.

Bicyclic Amino Acid Scaffold

Indolapril serves as a key reference compound for research exploring ACE inhibitors with saturated bicyclic amino acid scaffolds. Its established equipotency to captopril and enalapril [2] validates the scaffold's utility and positions indolapril as a benchmark for testing new analogs. Researchers can use it to investigate the impact of stereochemistry (as an epimer of trandolapril [3]) and bicyclic ring systems on potency and selectivity.

Preclinical Toxicology and Safety

The availability of a peer-reviewed, detailed acute and subchronic toxicity profile [4] makes indolapril a well-characterized tool for safety pharmacology studies. Researchers can reference these established toxicology parameters when designing long-term dosing experiments or when using indolapril as a positive control in toxicity assays, reducing the burden of de novo safety characterization.

Application
Selection Property
Validation Focus
Hemodynamic endpoint studies
Heart-rate response differentiation
Baroreflex-independent RAAS model endpoints
Vascular ACE targeting research
Tissue-selectivity profile
Vascular vs. plasma ACE activity correlation
Bicyclic scaffold SAR
Epimer of trandolapril
Stereochemical and potency benchmark studies
Preclinical safety reference
Published toxicity characterization
In vivo model-safety endpoint context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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